

# Spectroscopic Profile of Ethyl (Triphenylphosphoranylidene)acetate: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: Ethyl (triphenylphosphoranylidene)acetate

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the Wittig reagent, ethyl (triphenylphosphoranylidene)acetate. This document summarizes nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering detailed experimental protocols and visual representations of key analytical information.

## Core Spectroscopic Data

The following tables summarize the key spectroscopic data for ethyl (triphenylphosphoranylidene)acetate, providing a quantitative reference for researchers.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1:  $^1\text{H}$  NMR Spectroscopic Data ( $\text{CDCl}_3$ )

| Chemical Shift ( $\delta$ ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment                          |
|---------------------------------|--------------|--------------------------|-------------------|-------------------------------------|
| 7.70 - 7.40                     | m            | -                        | 15H               | Ar-H                                |
| 3.85                            | q            | 7.0                      | 2H                | -O-CH <sub>2</sub> -CH <sub>3</sub> |
| 2.75                            | d            | 15.0                     | 1H                | P=CH                                |
| 1.05                            | t            | 7.0                      | 3H                | -O-CH <sub>2</sub> -CH <sub>3</sub> |

Table 2: <sup>13</sup>C NMR Spectroscopic Data (CDCl<sub>3</sub>)

| Chemical Shift ( $\delta$ ) ppm | Assignment           |
|---------------------------------|----------------------|
| 171.5                           | C=O                  |
| 133.0 (d, JPC = 10 Hz)          | C-Ar (para)          |
| 131.8 (d, JPC = 2.5 Hz)         | C-Ar (ortho)         |
| 128.6 (d, JPC = 12.5 Hz)        | C-Ar (meta)          |
| 126.5 (d, JPC = 90 Hz)          | C-P                  |
| 58.5                            | -O-CH <sub>2</sub> - |
| 28.5 (d, JPC = 125 Hz)          | P=CH                 |
| 14.5                            | -CH <sub>3</sub>     |

## Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands

| Wavenumber (cm <sup>-1</sup> ) | Intensity | Assignment              |
|--------------------------------|-----------|-------------------------|
| 3055                           | Medium    | C-H stretch (Aromatic)  |
| 2970, 2920                     | Medium    | C-H stretch (Aliphatic) |
| 1610                           | Strong    | C=O stretch (Ester)     |
| 1480, 1435                     | Strong    | C=C stretch (Aromatic)  |
| 1100                           | Strong    | P-Ph stretch            |
| 1030                           | Strong    | C-O stretch (Ester)     |
| 850                            | Strong    | =C-H bend               |

## Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment                                    |
|-----|------------------------|---|
| 348 | 100                    | [M] <sup>+</sup>                              |
| 303 | 40                     | [M - OEt] <sup>+</sup>                        |
| 275 | 80                     | [M - COOEt] <sup>+</sup>                      |
| 262 | 60                     | [PPh <sub>3</sub> ] <sup>+</sup>              |
| 183 | 50                     | [PPh <sub>2</sub> ] <sup>+</sup>              |
| 108 | 30                     | [PPh] <sup>+</sup>                            |
| 77  | 20                     | [C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup> |

## Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are provided below.

## Synthesis of Ethyl (triphenylphosphoranylidene)acetate

A detailed and reliable procedure for the synthesis of ethyl (triphenylphosphoranylidene)acetate is available in Organic Syntheses.[1] The typical synthesis involves the reaction of triphenylphosphine with ethyl bromoacetate to form the corresponding phosphonium salt, followed by deprotonation with a base such as sodium hydroxide to yield the ylide.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra were recorded on a 400 MHz spectrometer. The sample was dissolved in deuterated chloroform ( $\text{CDCl}_3$ ), and tetramethylsilane (TMS) was used as an internal standard. For  $^{13}\text{C}$  NMR, a proton-decoupled spectrum was acquired.

## Infrared (IR) Spectroscopy

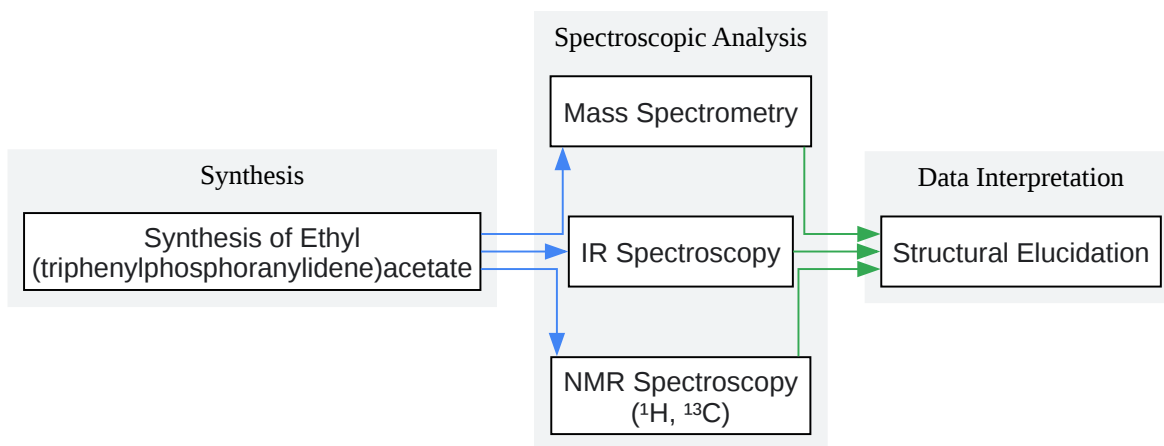
The IR spectrum was obtained using a Fourier-transform infrared (FTIR) spectrometer. A small amount of the solid sample was analyzed as a thin film on a potassium bromide (KBr) plate.

## Mass Spectrometry (MS)

Mass spectral data was obtained using an electron ionization (EI) mass spectrometer. The sample was introduced via a direct insertion probe.

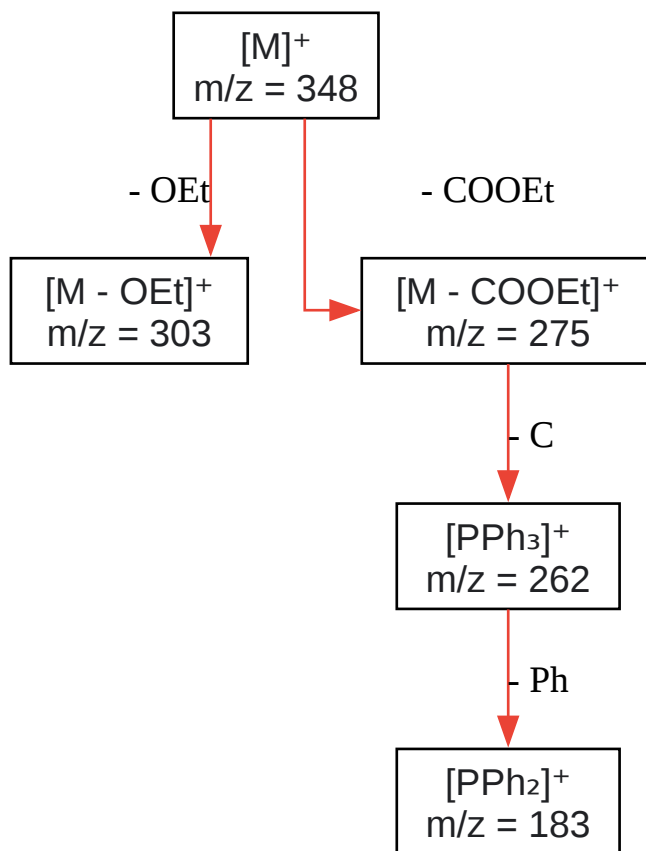
## Visualizations

The following diagrams illustrate key aspects of the spectroscopic analysis of ethyl (triphenylphosphoranylidene)acetate.



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*A logical workflow for the spectroscopic analysis of the target compound.*



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*Key fragmentation pathways of ethyl (triphenylphosphoranylidene)acetate in mass spectrometry.*

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## References

- 1. Organic Syntheses Procedure [orgsyn.org]
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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)